molecular formula C11H18N2O5S B2910507 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid CAS No. 946505-84-6

2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid

Cat. No.: B2910507
CAS No.: 946505-84-6
M. Wt: 290.33
InChI Key: NEMDKTXQNBDISJ-UHFFFAOYSA-N
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Description

2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is a chemical compound with the molecular formula C11H18N2O5S and a molecular weight of 290.34 g/mol This compound is characterized by its unique structure, which includes an isoxazole ring substituted with isobutyl and dimethyl groups, and a sulfonamido group attached to an acetic acid moiety

Preparation Methods

The synthesis of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves several steps, typically starting with the formation of the isoxazole ring. The synthetic route may include the following steps:

Chemical Reactions Analysis

2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The isoxazole ring provides additional stability and specificity to these interactions .

Comparison with Similar Compounds

Similar compounds to 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid include other sulfonamido-substituted isoxazoles and acetic acid derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of isobutyl and dimethyl groups on the isoxazole ring, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S/c1-7(2)5-13(6-10(14)15)19(16,17)11-8(3)12-18-9(11)4/h7H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDKTXQNBDISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(CC(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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